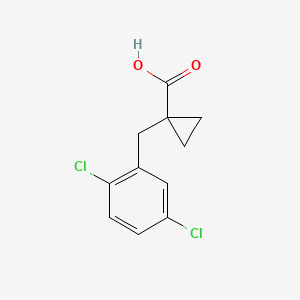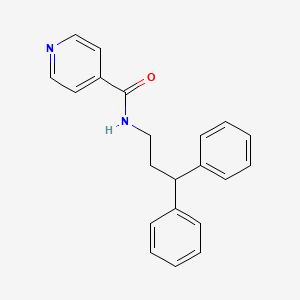
2-Methyl-2-(1-vinyl-1H-pyrazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a pyrazole ring substituted with an ethenyl group and a methylpropanoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid typically involves the reaction of 1-ethenyl-1H-pyrazole with 2-methylpropanoic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For example, the use of a base such as sodium hydroxide or potassium carbonate can help in deprotonating the acid, allowing it to react with the pyrazole derivative.
Industrial Production Methods
In an industrial setting, the production of 2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce ethyl-substituted derivatives.
科学的研究の応用
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(1-phenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
- 2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
- 2-(1-methyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
Uniqueness
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethenyl group can undergo additional reactions, such as polymerization, which are not possible with other similar compounds.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-(1-ethenylpyrazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-4-11-6-7(5-10-11)9(2,3)8(12)13/h4-6H,1H2,2-3H3,(H,12,13) |
InChIキー |
BPCUJVRZEXWODF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CN(N=C1)C=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13586925.png)





![3-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B13586960.png)


![5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline](/img/structure/B13586977.png)

